2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
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Overview
Description
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple stepsThe final steps involve the coupling of the imidazole derivative with the piperidine-carbonyl-phenyl moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate can be used for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETIC ACID: This compound shares the imidazole core but lacks the piperidine-carbonyl-phenyl moiety.
2-METHYL-5-NITRO-1H-IMIDAZOLE: A simpler derivative with only the nitro and methyl groups on the imidazole ring.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-13-19-11-17(23(26)27)22(13)12-16(24)20-15-7-5-14(6-8-15)18(25)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICBRUISSCFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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